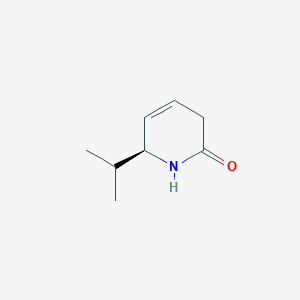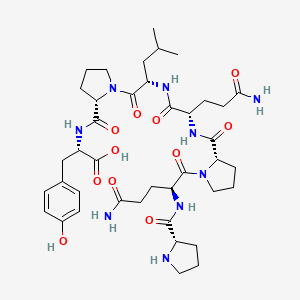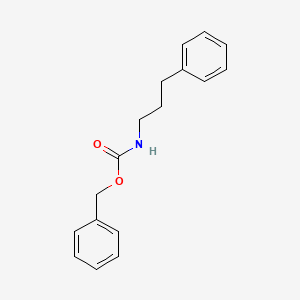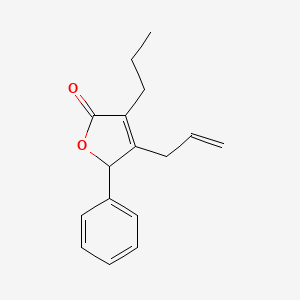
5,5'-Dinonyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dinonyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its long nonyl chains attached to the 5th position of each pyridine ring, which imparts unique physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinonyl-2,2’-bipyridine typically involves the coupling of 5-nonylpyridine under specific conditions. One method involves heating 4-(1-butyl-pentyl)pyridine with palladium on carbon (Pd/C) as a catalyst at 210°C under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Dinonyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nonyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Dinonyl-2,2’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their unique optical and electronic properties .
Biology and Medicine: While specific biological applications are limited, bipyridine derivatives are explored for their potential in drug development and as diagnostic agents .
Industry: The compound is used in the preparation of artificial muscles based on nematic triblock copolymers. It is also employed in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Mecanismo De Acción
The mechanism of action of 5,5’-Dinonyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions, influencing their electronic properties and reactivity. The nonyl chains provide steric hindrance, affecting the stability and solubility of the resulting complexes .
Molecular Targets and Pathways: The compound targets metal ions, forming coordination complexes that can participate in various catalytic and electronic processes. These complexes are studied for their potential in solar cells, catalysis, and electronic devices .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry with shorter alkyl chains.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: 5,5’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties make it suitable for specialized applications in materials science and catalysis .
Propiedades
Número CAS |
474234-89-4 |
|---|---|
Fórmula molecular |
C28H44N2 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
5-nonyl-2-(5-nonylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 |
Clave InChI |
GPQFZQIPWPTQGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
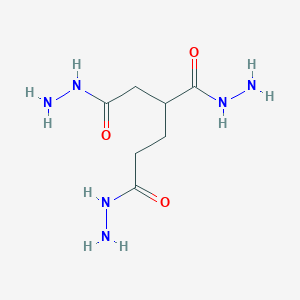
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
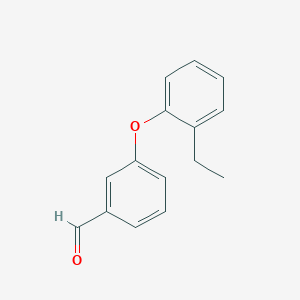
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
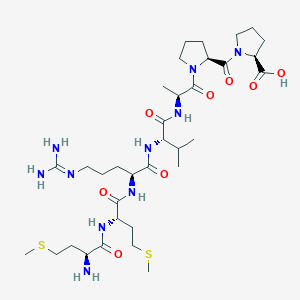
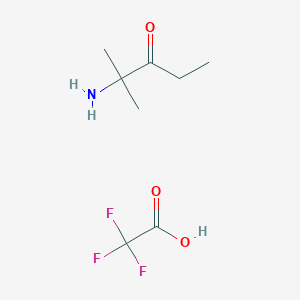
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
